molecular formula C21H29ClN2O2 B5143875 2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride

2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride

Cat. No.: B5143875
M. Wt: 376.9 g/mol
InChI Key: IHEMBUPCGFIZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is often used in the development of new therapeutic agents and has shown potential in various biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride typically involves the reaction of naphthalen-1-ol with 2,2,6,6-tetramethylpiperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce corresponding alcohols .

Scientific Research Applications

2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride involves its interaction with molecular targets such as transient receptor potential melastatin 4 (TRPM4) channels. By inhibiting these channels, the compound can induce apoptosis in cancer cells and suppress the expression of specific proteins involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride is unique due to its specific interaction with TRPM4 channels and its potential as an anticancer agent. Its structural features allow for targeted biological activity, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.ClH/c1-20(2)12-16(13-21(3,4)23-20)22-19(24)14-25-18-11-7-9-15-8-5-6-10-17(15)18;/h5-11,16,23H,12-14H2,1-4H3,(H,22,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEMBUPCGFIZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.